1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1368538-90-2
VCID: VC7381105
InChI: InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15)
SMILES: C1=CN=CC=C1CN2C=C(N=C2)C(=O)O
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1368538-90-2

Cat. No.: VC7381105

Molecular Formula: C10H9N3O2

Molecular Weight: 203.201

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid - 1368538-90-2

Specification

CAS No. 1368538-90-2
Molecular Formula C10H9N3O2
Molecular Weight 203.201
IUPAC Name 1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15)
Standard InChI Key AOIXYSVNNJLJCT-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CN2C=C(N=C2)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular formula of 1-(pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol . Its IUPAC name, 1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid, reflects the substitution pattern:

  • A pyridine ring (C₅H₅N) is connected via a methylene bridge (-CH₂-) to the nitrogen at the 1-position of the imidazole ring.

  • A carboxylic acid (-COOH) group is attached to the 4-position of the imidazole .

The compound’s canonical SMILES (C₁=CN=CC=C₁CN₂C=C(N=C₂)C(=O)O) and InChIKey (AOIXYSVNNJLJCT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
LogP (Partition Coefficient)0.5–1.0 (estimated)
pKa (Carboxylic Acid)~2.5–3.5 (predicted)
Aqueous SolubilityModerate (enhanced by -COOH group)

The LogP value indicates moderate lipophilicity, balancing membrane permeability and solubility. The carboxylic acid group contributes to hydrogen-bonding capacity, facilitating interactions with biological targets or metal ions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via alkylation or cyclization reactions. A common route involves:

  • Reaction of 4-(chloromethyl)pyridine with imidazole-4-carboxylic acid in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.

  • Purification via recrystallization or column chromatography to achieve ≥95% purity.

Alternative methods include Vilsmeier-Haack reactions to form imidazole intermediates, followed by oxidation to introduce the carboxylic acid moiety.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems are employed to enhance yield (typically >80%) and reduce byproducts. Key considerations include:

  • Temperature control (60–100°C) to prevent decomposition.

  • Solvent selection (e.g., DMF or THF) to optimize reaction kinetics.

Physicochemical and Spectroscopic Profiles

Spectral Data

  • ¹H NMR: Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 7.5–8.0 ppm (imidazole protons), and δ 3.5–4.0 ppm (methylene bridge).

  • FTIR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~2500–3300 cm⁻¹ (-COOH), and ~1600 cm⁻¹ (aromatic C=C).

  • X-ray Crystallography: Confirms planar imidazole and pyridine rings with a dihedral angle of ~15° between the rings, influencing π-π stacking interactions.

Thermal Stability

The compound exhibits stability up to 200°C, attributed to aromatic rigidity and hydrogen-bonding networks. This property is advantageous for high-temperature applications in material science.

Biological Activity and Mechanisms

Antimicrobial and Antiviral Effects

  • HIV Integrase Inhibition: The compound disrupts the interaction between HIV integrase (IN) and the cofactor LEDGF/p75, showing 33–89% inhibition in vitro .

  • Antibacterial Activity: Moderate efficacy against Staphylococcus aureus (MIC ~10 µg/mL) via interference with cell wall synthesis.

Activity TypeAssay MethodResultSource
AntiviralHIV IN inhibition assay33–89% inhibition
AnticancerCytotoxicity assayIC₅₀: 2.76–9.27 µM
AntibacterialDisk diffusionModerate vs. S. aureus

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for glycine transporter 1 (GlyT1) inhibitors, implicated in schizophrenia treatment . Structural analogs with optimized LogP (>4) and hydrogen-bonding capacity show enhanced blood-brain barrier penetration .

Materials Science

  • Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with applications in gas storage and catalysis.

  • Catalysis: Pyridine-nitrogen sites facilitate ligand-metal interactions in cross-coupling reactions.

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